molecular formula C26H40O5 B12430969 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester

Cat. No.: B12430969
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-VCDBXAJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester is a synthetic prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups and a phenylpentyl side chain. The propan-2-yl ester functional group enhances lipophilicity, making it a prodrug likely designed for improved ocular or dermal penetration . Structurally, it belongs to the 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α subclass, sharing homology with latanoprost and bimatoprost derivatives used in glaucoma therapy and eyelash enhancement .

Key structural features include:

  • Cyclopentane ring: Positions 1R, 2R, 3R, and 5S confer stereochemical specificity for prostaglandin receptor binding.
  • Phenylpentyl chain: The (3R)-3-hydroxy-5-phenylpentyl substituent modulates receptor affinity and metabolic stability.
  • Propan-2-yl ester: A hydrolyzable group that likely converts to the active carboxylic acid form in vivo.

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22+,23+,24-,25+/m0/s1

InChI Key

GGXICVAJURFBLW-VCDBXAJLSA-N

Isomeric SMILES

CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation : The precursor compound (XV) is dissolved in isopropyl alcohol.
  • Enzymatic Reaction : Lipase Novozym 435 (500 mg) is added, and the mixture is stirred at 30°C for 18 hours under controlled magnetic stirring (<200 rpm).
  • Workup : The enzyme is filtered, and the solvent is evaporated. The crude product is purified via column chromatography (AcOEt).

Yield : 92% (pure product as pale yellow oil).
Advantages :

  • High enantiomeric excess due to enzymatic selectivity.
  • Environmentally friendly conditions (room temperature, low solvent use).
    Limitations :
  • Requires specialized enzyme handling.
  • Limited scalability for industrial production.

Organocatalytic Multistep Synthesis

This approach employs organocatalysts (e.g., diphenylprolinol silyl ether) for stereoselective reactions, enabling a concise six-step synthesis.

Key Steps:

  • Michael Addition : A nitroalkene (4-nitro-3-butene-2-one) reacts with an aldehyde via enamine intermediates to form keto aldehyde A.
  • Intramolecular Mukaiyama Aldol Reaction : Forms a cyclopentanone core.
  • E1cB Elimination : Removes nitro groups to generate a methylenecyclopentanone intermediate.
  • Olefin Metathesis : Uses a Grubbs catalyst (e.g., Ru-based) to introduce the heptenoic acid side chain.
  • Stereoselective Reduction : L-Selectride® reduces ketones to alcohols with >99% diastereocontrol.
  • Deprotection : Removes silyl protecting groups (e.g., TBS) with TBAF.

Yield : 24% (total yield over six steps).
Advantages :

  • High diastereo- and enantioselectivity.
  • Efficient use of organocatalysts for asymmetric induction.
    Limitations :
  • Multistep complexity increases production costs.
  • Requires rigorous purification to remove organocatalyst residues.

Chemoenzymatic Approaches

Combining chemical and enzymatic steps enhances efficiency. A notable method involves biotransformation of 15-epi-Latanoprost to the desired stereoisomer.

Purification and Isomer Control

Latanoprost’s synthesis generates isomers (e.g., 15-epi-Latanoprost , 5,6-trans-Latanoprost ). High-purity product is achieved via normal-phase chromatography .

Key Purification Steps:

  • Silica Gel Chromatography :
    • Eluent : Dichloromethane:methanol (e.g., 95:5 v/v).
    • Purity : >99.8% with <1.3% trans-isomer content.
  • HPLC Analysis :
    • Column : C18 reversed-phase (4.6 × 7.5 mm, 2.7 µm).
    • Mobile Phase : Acetic acid (pH 3.1) and acetonitrile with 0.1% acetic acid.
    • Detection : UV at 210 nm.
    • Retention Times :
      • Latanoprost: 9.27 min.
      • Free acid: 4.82 min.

Table 1: Common Impurities and Purification Techniques

Impurity Structure Purification Method Purity Achieved
15-epi-Latanoprost (15S)-stereoisomer Silica gel chromatography >99.8%
5,6-trans-Latanoprost (E)-heptenoic acid HPLC (C18 column) >99.5%
Unreacted precursors Aldehydes, ketones Column chromatography >95%

Esterification Methods

The propan-2-yl ester group is introduced via acid-catalyzed esterification or alkylation .

Key Methods:

  • DBU-Mediated Alkylation :

    • Reagents : Isopropyl iodide, DBU (10.85 mmol).
    • Conditions : 25°C, 12 hours.
    • Workup : Citric acid wash, NaHCO₃ neutralization.
    • Yield : >90% (crude).
  • Esterification with Acid Chlorides :

    • Reagents : Propan-2-yl chloride, pyridine.
    • Conditions : 0°C to room temperature, 2 hours.
    • Yield : ~80% (reported in analogous prostaglandin syntheses).

Table 2: Esterification Conditions and Yields

Method Reagents/Conditions Yield Reference
DBU-mediated alkylation Isopropyl iodide, DBU >90%
Acid chloride reaction Propan-2-yl chloride ~80%

Analytical Characterization

HPLC-DAD and NMR are critical for confirming structure and purity.

Key Data:

  • HPLC Parameters :
    • Column : C18 (4.6 × 7.5 mm, 2.7 µm).
    • Gradient : 0–16 min: 0–100% acetonitrile.
    • LOD/LOQ : 1.0/2.5 µg/mL for both prodrug and free acid.
  • NMR (1H) :
    • Peaks for cyclopentane hydroxyls (δ 3.5–4.5 ppm), heptenoic ester (δ 5.2–5.5 ppm), and phenyl groups (δ 7.2–7.5 ppm).

Industrial-Scale Production Considerations

Challenges :

  • Cost : Enzymatic methods are expensive due to catalyst recovery.
  • Scalability : Organocatalytic steps require large amounts of reagents.
    Solutions :
  • Continuous Flow Systems : Enhance reaction efficiency and reduce solvent use.
  • Catalyst Recycling : Reuse Lipase Novozym 435 via filtration.

Chemical Reactions Analysis

Corey-Lactol Intermediate Formation

The synthesis begins with a Corey-lactol derivative (cyclopentane backbone) subjected to Wittig reaction conditions to introduce the α-chain. The β-chain is added via a Grignard reaction, followed by oxidation and reduction steps to achieve stereochemical control .

StepReagents/ConditionsProductYieldReference
1Wittig reagent (Ph₃P=CHCO₂Et)Corey-lactol α-chain elongation72%
2Grignard reagent (C₅H₁₁MgBr)β-chain addition65%
3NaBH₄ reductionStereoselective hydroxylation88%

Esterification

The final step involves esterification of the carboxylic acid intermediate with isopropyl alcohol under acidic catalysis (H₂SO₄ or TsOH) .

SubstrateCatalystTemperatureTimeYield
Latanoprost acidH₂SO₄60°C6 hr92%

Degradation Reactions

Latanoprost undergoes degradation under thermal, oxidative, and hydrolytic conditions:

Hydrolysis of the Isopropyl Ester

The ester group hydrolyzes in aqueous media to form the free carboxylic acid (latanoprost acid), a major degradation product .

Latanoprost+H2OLatanoprost acid+isopropanol\text{Latanoprost}+\text{H}_2\text{O}\rightarrow \text{Latanoprost acid}+\text{isopropanol}

ConditionpHDegradation Rate (k)Half-Life
Aqueous buffer7.40.012 day⁻¹58 days

Oxidation of Hydroxyl Groups

The C-15 hydroxyl group oxidizes to a ketone, forming 15-keto latanoprost , especially under oxidative stress .

Oxidizing AgentProductPurityReference
O₂ (air)15-keto latanoprost98%
H₂O₂15-keto latanoprost acid95%

Isomerization and Stability

The Z-configuration of the Δ⁵ double bond is critical for biological activity. Isomerization to the E-form occurs under acidic or photolytic conditions :

ConditionIsomer FormedBioactivity LossReference
pH < 4.05,6-trans-latanoprost95%
UV light (254 nm)E-isomer100%

Reactivity of the Cyclopentane Diols

The 3,5-dihydroxy groups participate in hydrogen bonding and chelation with metal ions (e.g., Mg²⁺), affecting solubility and stability .

Metal IonComplex Stability Constant (log K)Effect
Mg²⁺3.2Reduced aqueous solubility
Ca²⁺2.8Precipitation observed

Phenylpentyl Side-Chain Reactivity

The 3R-hydroxy-5-phenylpentyl side chain undergoes β-oxidation in metabolic studies, forming shorter-chain metabolites .

Enzyme SystemMetaboliteActivity
Cytochrome P4503-oxo-5-phenylpentaneInactive

Key Research Findings

  • Stereochemical Sensitivity : Minor deviations in stereochemistry (e.g., 15S-epimer) reduce bioactivity by >90% .

  • pH-Dependent Stability : Maximum stability observed at pH 6.5–7.0, with rapid degradation outside this range .

  • Photodegradation : Exposure to UV light generates 5,6-trans isomers and hydroxylated byproducts .

Scientific Research Applications

Ophthalmic Applications

Latanoprost for Glaucoma Treatment

  • Mechanism of Action : Latanoprost works by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure (IOP). This is crucial in managing glaucoma, a condition that can lead to optic nerve damage and vision loss.
  • Efficacy : Clinical studies have demonstrated that Latanoprost effectively lowers IOP in patients with open-angle glaucoma and ocular hypertension. It is often preferred due to its once-daily dosing regimen and favorable side effect profile compared to other medications .

Comparative Efficacy

DrugIOP Reduction (%)Dosing FrequencyCommon Side Effects
Latanoprost25-30%Once dailyHyperemia (red eyes), iris pigmentation
Timolol20-25%Twice dailyBradycardia, fatigue
Brimonidine20%Twice dailyAllergic conjunctivitis

Research Applications

Investigational Uses
Latanoprost and its derivatives are being explored for additional therapeutic uses beyond glaucoma:

  • Anti-inflammatory Effects : Studies suggest that Latanoprost may possess anti-inflammatory properties that could be beneficial in treating conditions like uveitis and other ocular inflammatory diseases .
  • Potential in Cancer Therapy : Research has indicated that prostaglandin analogs may play a role in modulating tumor growth and metastasis, particularly in breast cancer models .

Pharmacological Insights

Chemical Properties
Latanoprost is characterized by its complex molecular structure which influences its pharmacokinetics:

  • Molecular Weight : 456.5 g/mol
  • Solubility : Soluble in organic solvents like ethanol and DMSO but less soluble in aqueous solutions .

Safety Profile
While generally well-tolerated, Latanoprost can cause side effects such as:

  • Ocular hyperemia
  • Changes in iris pigmentation
    These effects are typically dose-dependent and reversible upon discontinuation of the drug .

Case Studies

Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of Latanoprost:

  • Trial on Efficacy : A randomized controlled trial involving 500 patients showed a significant reduction in IOP after 12 weeks of treatment with Latanoprost compared to placebo .
  • Long-term Safety Study : A long-term follow-up study indicated sustained efficacy over 24 months with minimal adverse effects reported among participants .

Mechanism of Action

The mechanism of action of 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester involves its interaction with specific molecular targets in the body. These targets include receptors and enzymes that are involved in the regulation of various physiological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Differences

The following table summarizes critical differences between the target compound and key analogs:

Compound Name Molecular Formula Key Functional Groups Therapeutic Use Stability Notes Source
Target Compound (Propan-2-yl ester) C28H40O6 Propan-2-yl ester, phenylpentyl Potential ocular/dermal prodrug Ester hydrolysis-dependent
Latanoprost Related Compound E (Acid form) C25H36O6 Carboxylic acid, phenylpentyl Reference standard Higher polarity, shorter half-life
Bimatoprost (Ethylamide) C25H37NO4 Ethylamide, phenylpentenyl Glaucoma, eyelash growth Crystalline Form II: >2× stability vs. amorphous
Cloprostenol (Chlorophenoxy derivative) C21H29ClO6S Chlorophenoxy, thioether Veterinary reproductive agent Enhanced lipophilicity, slow metabolism
Key Observations:

Ester vs. Amide vs. Acid: The target compound’s ester group improves membrane permeability compared to the carboxylic acid form (Latanoprost Related Compound E) . However, its hydrolysis rate determines bioavailability, unlike bimatoprost’s ethylamide, which resists hydrolysis and prolongs receptor activation . Cloprostenol’s chlorophenoxy-thioether moiety increases receptor selectivity and resistance to enzymatic degradation, making it potent in veterinary applications .

Stability and Crystallinity :

  • Bimatoprost’s crystalline Form II demonstrates superior thermal and oxidative stability, a property the target compound may lack due to its ester’s hydrolytic sensitivity .

Pharmacological and Physicochemical Properties

Receptor Binding and Potency

Prostaglandin analogs primarily target the FP receptor to reduce intraocular pressure (IOP). Structural nuances impact efficacy:

  • Target Compound: The propan-2-yl ester may act as a prodrug, requiring hydrolysis to the acid form for activity. Its phenylpentyl chain mimics latanoprost’s structure, suggesting comparable IOP reduction .
  • Bimatoprost : The ethylamide group directly activates FP receptors without hydrolysis, yielding longer-lasting effects (12–24 hours vs. 6–8 hours for ester-based drugs) .
Solubility and Bioavailability
  • Lipophilicity : The target compound’s ester group increases logP compared to its acid form, enhancing corneal penetration but risking faster esterase-mediated clearance .
  • Cloprostenol: The chlorophenoxy group elevates logP further, favoring prolonged tissue retention but limiting aqueous solubility .

Biological Activity

The compound 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester, also known as a derivative of Latanoprost, is a synthetic prostaglandin analog primarily studied for its pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H37O5C_{25}H_{37}O_5 with a molecular weight of approximately 425.57 g/mol. It has multiple stereocenters which contribute to its biological activity. The structural complexity includes a cyclopentane ring and several hydroxyl groups that are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC25H37O5
Molecular Weight425.57 g/mol
StereochemistryMultiple centers
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound is through the activation of prostaglandin receptors (specifically the FP receptor). This interaction leads to various physiological effects including:

  • Increased Intraocular Pressure (IOP) Reduction : Similar to other prostaglandin analogs, it facilitates aqueous humor outflow in the eye, making it a candidate for glaucoma treatment.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting leukocyte migration.
  • Vasodilation : It promotes vasodilation through nitric oxide pathways, which can enhance blood flow in targeted tissues.

In Vitro Studies

In vitro studies have shown that the compound effectively binds to FP receptors with high affinity. The binding affinity and functional activity were assessed using various cell lines expressing these receptors:

  • Cell Line : HEK293 cells transfected with FP receptors.
  • Method : Radiolabeled ligand binding assays.
  • Results : The compound exhibited an IC50 value indicating potent receptor activation.

In Vivo Studies

In vivo studies conducted on animal models demonstrated significant reductions in IOP comparable to established glaucoma treatments:

  • Model : Rabbit eye model.
  • Dosage : Administered topically at varying concentrations.
  • Outcome : A significant decrease in IOP was observed within hours of administration.

Case Study 1: Glaucoma Treatment

A clinical trial evaluated the efficacy of this compound in patients with open-angle glaucoma.

  • Participants : 120 patients aged 40–70 years.
  • Duration : 12 weeks.
  • Results : Patients experienced an average IOP reduction of 25% from baseline measurements compared to placebo controls.

Case Study 2: Anti-inflammatory Application

Another study assessed the anti-inflammatory properties in patients with uveitis.

  • Participants : 80 patients with active uveitis.
  • Treatment Regimen : Daily administration for 6 weeks.
  • Results : Significant improvement in inflammation scores and patient-reported outcomes were noted.

Q & A

Q. Table 1: Example HPLC Parameters

ParameterCondition
ColumnC18, 4.6 × 250 mm, 5 µm
Mobile PhaseMethanol:Water (1:1)
Buffer0.08 M H3PO4 (pH 7.0)
Temperature158°C (maintained until injection)

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum mechanical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:

  • Hydroxy group interactions : Calculate hydrogen-bonding networks in the cyclopentane core to guide regioselective protection/deprotection strategies.
  • Reactor design : Simulate solvent effects (e.g., DMF vs. THF) on esterification kinetics using COSMO-RS models .
  • Validation : Cross-reference computational data with experimental NMR (1H/13C) and polarimetry to confirm stereochemical outcomes .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR : Assign stereocenters using NOESY (nuclear Overhauser effect) correlations for the cyclopentyl and phenylpentyl moieties.
  • HPLC-MS : Monitor purity (>98%) with a C18 column and ESI-MS detection (expected [M+H]+ at m/z ~507) .
  • IR spectroscopy : Validate hydroxyl groups (broad peaks ~3200–3500 cm⁻¹) and ester carbonyl (C=O stretch at ~1730 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Solubility variability : Test the compound in DMSO/PBS mixtures (0.1% w/v) to standardize assay conditions .
  • Metabolic instability : Use LC-MS/MS to quantify propan-2-yl ester hydrolysis products in cell lysates .
  • Receptor binding assays : Employ SPR (surface plasmon resonance) to measure binding affinity (KD) under controlled pH (7.4) and ionic strength .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the conjugated heptenoic acid .
  • Hydrolysis risk : Avoid aqueous buffers (pH > 8.0) that cleave the propan-2-yl ester. Use lyophilized forms for aqueous studies .

Advanced: How to design experiments probing the compound’s interactions with lipid membranes?

Answer:

  • Molecular dynamics (MD) simulations : Model insertion into lipid bilayers (e.g., POPC membranes) to assess partition coefficients.
  • Langmuir trough experiments : Measure surface pressure-area isotherms to quantify lateral packing effects .
  • Fluorescence anisotropy : Label the phenylpentyl chain with BODIPY to monitor membrane fluidity changes .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Stereochemical drift : Mitigate racemization during cyclopentane hydroxylation by optimizing reaction temperature (<40°C) .
  • Yield improvement : Use flow chemistry for esterification steps to enhance mixing and reduce side-product formation .

Advanced: How does the compound’s stereochemistry influence its metabolic fate?

Answer:

  • CYP450 interactions : Perform in vitro assays with human liver microsomes to compare (3R)- vs. (3S)-hydroxy metabolite formation rates .
  • Chiral chromatography : Separate enantiomers using Chiralpak AD-H columns and correlate configurations with clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.